molecular formula C11H13N5O3S B2971562 N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)cyclopropanesulfonamide CAS No. 1396815-12-5

N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)cyclopropanesulfonamide

Cat. No.: B2971562
CAS No.: 1396815-12-5
M. Wt: 295.32
InChI Key: VYUSAAHNWBHACZ-UHFFFAOYSA-N
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Description

N-(4-(4-Methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)cyclopropanesulfonamide is a heterocyclic sulfonamide derivative characterized by a tetrazole ring substituted with a methyl group at the 4-position and a phenyl moiety linked to a cyclopropanesulfonamide group. The compound’s synthesis likely involves nucleophilic substitution or coupling reactions, as seen in related tetrazole-containing sulfonamides (e.g., cyclopropanesulfonamide attachment via Suzuki coupling or SNAr reactions) .

Properties

IUPAC Name

N-[4-(4-methyl-5-oxotetrazol-1-yl)phenyl]cyclopropanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N5O3S/c1-15-11(17)16(14-13-15)9-4-2-8(3-5-9)12-20(18,19)10-6-7-10/h2-5,10,12H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYUSAAHNWBHACZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)N(N=N1)C2=CC=C(C=C2)NS(=O)(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)cyclopropanesulfonamide is a complex organic compound notable for its unique structural features, including a tetrazole ring and a cyclopropane sulfonamide moiety. This compound has garnered interest in pharmaceutical research due to its potential biological activities, particularly in the fields of anti-inflammatory and antimicrobial applications.

Chemical Structure and Properties

The molecular formula of this compound is C13H14N4O2SC_{13}H_{14}N_{4}O_{2}S. The structure is characterized by:

  • Tetrazole Ring : Known for diverse biological activities, including enzyme inhibition.
  • Cyclopropane Sulfonamide : This moiety may enhance the compound's interaction with biological targets.

The biological activity of this compound is primarily attributed to its tetrazole component, which is known to interact with various biological targets. Tetrazoles can modulate enzyme activity and receptor binding, leading to significant pharmacological effects. The specific mechanisms remain under investigation, but potential pathways include:

  • Enzyme Inhibition : Tetrazoles have been shown to inhibit certain enzymes that play crucial roles in inflammatory processes.
  • Receptor Binding : The compound may bind to specific receptors involved in pain and inflammation regulation.

Antimicrobial Properties

Research indicates that compounds containing tetrazole rings exhibit antimicrobial properties. Preliminary studies suggest that this compound may inhibit the growth of various bacterial strains. Further investigations are required to quantify its efficacy and determine the spectrum of activity.

Anti-inflammatory Effects

The cyclopropane sulfonamide moiety is associated with anti-inflammatory effects. Compounds with similar structures have demonstrated the ability to reduce inflammation in various models, suggesting that this compound may also possess such capabilities.

Research Findings

Recent studies have focused on the synthesis and biological evaluation of related compounds. For instance:

Compound NameStructure FeaturesBiological Activity
N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)benzamideBenzamide with tetrazoleAntimicrobial, Anti-inflammatory
N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)cyclopropanecarboxamideCyclopropanecarboxamide with tetrazolePotential for degenerative diseases

These findings suggest that the unique combination of functional groups in this compound may enhance its biological activity compared to simpler analogs.

Case Studies

A case study involving similar tetrazole derivatives showed promising results in reducing inflammation in animal models. These compounds were administered at varying doses, demonstrating a dose-dependent response in inflammatory markers. This suggests that further exploration of N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-y)phenyl)cyclopropanesulfonamide could lead to significant therapeutic developments.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Features

Compound Name CAS Number Key Substituents Synthesis Highlights Spectral/Physical Properties
N-(4-(4-Methyl-5-oxo-tetrazol-1-yl)phenyl)benzamide 1396782-24-3 Benzamide (C=O) Amide coupling of benzoic acid derivatives with tetrazolylphenylamine IR: C=O stretch at ~1660–1680 cm⁻¹; molecular weight 295.30 g/mol
N-(4-(4-Methyl-5-oxo-tetrazol-1-yl)phenyl)benzo[d]thiazole-2-carboxamide 1396880-45-7 Benzothiazole-carboxamide Similar coupling with benzothiazole-2-carboxylic acid Higher molecular weight (356.37 g/mol) due to benzothiazole; enhanced π-π stacking potential
4-Methyl-N-(4-(4-methyl-5-oxo-tetrazol-1-yl)phenyl)thiophene-2-carboxamide 1396880-55-9 Thiophene-carboxamide Thiophene-carboxylic acid coupling Thiophene’s electron-rich ring may improve solubility in nonpolar solvents
5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones [7–9] Not provided Sulfonylphenyl, triazole-thione Cyclocondensation of hydrazinecarbothioamides under basic conditions IR: C=S stretch at 1247–1255 cm⁻¹; tautomeric stability (thione form preferred)

Key Observations :

  • Sulfonamide vs. Carboxamide : The cyclopropanesulfonamide group in the target compound may enhance solubility in polar solvents compared to benzamide or thiophene-carboxamide analogs due to its sulfonyl moiety’s strong hydrogen-bond acceptor capacity .

Key Observations :

  • The target compound’s synthesis likely parallels methods for benzamide analogs (e.g., amide coupling), but the cyclopropane group may require specialized sulfonylation reagents (e.g., cyclopropanesulfonyl chloride) .
  • Triazole-thiones [7–9] exhibit moderate yields (65–78%) under mild basic conditions, whereas coumarin-tetrazole hybrids require prolonged heating (7–12 hours) for azide cyclization .

Physicochemical and Spectral Properties

Table 3: Spectral Data Comparison

Compound Type IR Features (cm⁻¹) NMR Characteristics Molecular Weight (g/mol)
Target compound Expected: S=O stretch (~1150–1200), C=S absent ¹H-NMR: Cyclopropane protons (δ 1.0–1.5), aromatic protons (δ 7.0–8.0) ~325.35 (estimated)
Benzamide analog [10] C=O stretch (1663–1682) ¹H-NMR: Benzamide NH (δ 10.2–10.5), aromatic protons (δ 7.2–8.1) 295.30
Triazole-thiones [7–9] C=S stretch (1247–1255), no C=O ¹³C-NMR: C=S at δ ~170–175; NH protons (δ 8.5–9.0) 400–450 (estimated)

Key Observations :

  • The absence of C=S in the target compound’s IR spectrum distinguishes it from triazole-thiones, which exhibit strong C=S absorption .
  • Cyclopropane protons in the target compound would appear as distinct multiplets in the ¹H-NMR spectrum, a feature absent in benzamide or thiophene analogs .

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